molecular formula C8H13N B1444306 1-(But-3-yn-1-yl)pyrrolidine CAS No. 14731-40-9

1-(But-3-yn-1-yl)pyrrolidine

Cat. No. B1444306
CAS RN: 14731-40-9
M. Wt: 123.2 g/mol
InChI Key: WFEOGMWEZOBOAI-UHFFFAOYSA-N
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Description

“1-(But-3-yn-1-yl)pyrrolidine” is a chemical compound that belongs to the class of pyrrolidines. It has a chemical formula of C8H13N and a molecular weight of 123.2 g/mol . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring attached to a but-3-yn-1-yl group . The InChI code for the compound is 1S/C8H13N/c1-2-3-6-9-7-4-5-8-9/h1H,3-8H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Arylation in Ionic Liquids

Carlos A. Velázquez et al. (2010) explored the stability and reactivity of a related compound, 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, in various solvents. They discovered enhanced stability in ionic liquids compared to dimethylformamide, with potential applications in synthesis and separation processes (Velázquez et al., 2010).

Polar Cycloaddition Chemistry

Magdalena Żmigrodzka et al. (2022) examined the synthesis of pyrrolidines, important in medicine and industry, via polar cycloaddition. They successfully synthesized a novel pyrrolidine derivative under mild conditions, suggesting potential for similar reactions with 1-(But-3-yn-1-yl)pyrrolidine (Żmigrodzka et al., 2022).

Organocatalysis and NMR Assignments

Cui Yan-fang (2008) discussed a derivative of 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a new organocatalyst, demonstrating its effectiveness in asymmetric Michael addition. This research is relevant for understanding the potential catalytic applications of this compound and its derivatives (Yan-fang, 2008).

Synthesis of Pyrrolidine Derivatives

A. Khlebnikov et al. (2012) presented a novel method to synthesize pyrrolidine derivatives, providing a framework that could be adapted for the synthesis of this compound variants (Khlebnikov et al., 2012).

Medicinal Chemistry Applications

R. Smaliy et al. (2011) developed a new method to synthesize 3-(Pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry, hinting at the pharmaceutical relevance of related pyrrolidine compounds (Smaliy et al., 2011).

Spectral Characteristics of Pyrrolidine Derivatives

Marzena Wojciechowska-Nowak et al. (2011) investigated the spectral characteristics of pyrrolidine derivatives, which could be relevant in understanding the properties of this compound (Wojciechowska-Nowak et al., 2011).

Synthesis and Applications of Pyrrolidine Derivatives

M. Halcrow (2014) surveyed recent advances in the synthesis and applications of pyrrolidine derivatives, providing insights into the potential applications of this compound in various fields (Halcrow, 2014).

Versatility in Pyrrolidine Synthesis

J. Adrio and J. Carretero (2019) reviewed the versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides for pyrrolidine synthesis. This highlights the potential for creating diverse stereochemical patterns in this compound derivatives (Adrio & Carretero, 2019).

Mechanism of Action

The mechanism of action of “1-(But-3-yn-1-yl)pyrrolidine” is not specified in the available resources. Pyrrolidines, in general, can exhibit different biological profiles depending on the spatial orientation of substituents and different stereoisomers .

Safety and Hazards

“1-(But-3-yn-1-yl)pyrrolidine” is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled .

properties

IUPAC Name

1-but-3-ynylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-3-6-9-7-4-5-8-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEOGMWEZOBOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729414
Record name 1-(But-3-yn-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14731-40-9
Record name 1-(But-3-yn-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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